Mitoquinone mesylate

Mitochondrial targeting Cellular uptake Pharmacokinetics

Mitoquinone mesylate is a patented, mitochondria-targeted antioxidant that achieves 100- to 1000-fold greater mitochondrial accumulation than untargeted CoQ10 via TPP-mediated electrophoretic uptake. Unlike generic ubiquinone supplements, it delivers precise organelle-specific ROS scavenging without confounding cytosolic antioxidant activity. Validated in ischemia-reperfusion, neurodegenerative, and cancer metabolism models, its rapid 15-min cellular uptake kinetics suit high-throughput screening. Aqueous solubility (9–12 mg/mL) enables formulation flexibility unattainable with highly hydrophobic CoQ10. Available as a rigorously quality-controlled research compound with defined stability profiles (2 years at −20°C as supplied; DMSO solutions stable 3 months at −20°C). Choose Mitoquinone mesylate for definitive mitochondrial mechanism-of-action studies.

Molecular Formula C38H47O7PS
Molecular Weight 678.8 g/mol
CAS No. 845959-50-4
Cat. No. B1663449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoquinone mesylate
CAS845959-50-4
Molecular FormulaC38H47O7PS
Molecular Weight678.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-]
InChIInChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyGVZFUVXPTPGOQT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mitoquinone Mesylate CAS 845959-50-4: Mitochondria-Targeted Coenzyme Q10 Analog for Oxidative Stress Research


Mitoquinone mesylate (MitoQ) is a synthetic triphenylphosphonium (TPP)-conjugated analog of coenzyme Q10, designed as a mitochondria-targeted antioxidant [1]. The compound comprises a ubiquinone moiety linked via a 10-carbon aliphatic chain to a positively charged TPP cation, enabling electrophoretic accumulation into the mitochondrial matrix driven by the substantial negative mitochondrial membrane potential (−150 to −180 mV) [2]. Unlike untargeted CoQ10, MitoQ is not an effective substrate for mitochondrial electron transport but functions primarily as a redox-cycling antioxidant that scavenges reactive oxygen species (ROS) at their primary intracellular source [3].

Why Standard CoQ10 Cannot Substitute for Mitoquinone Mesylate in Mitochondrial Research Applications


Generic substitution of Mitoquinone mesylate with standard Coenzyme Q10 supplements (ubiquinone or ubiquinol) fails due to fundamental differences in subcellular targeting and membrane permeability. Standard CoQ10 is a highly lipophilic molecule that distributes broadly across cellular membranes and requires enzymatic reduction for antioxidant activity, achieving only limited spontaneous mitochondrial penetration [1]. In contrast, Mitoquinone mesylate's TPP cation confers a positive charge that drives electrophoretic accumulation into the mitochondrial matrix at concentrations 100- to 1000-fold higher than untargeted antioxidants [2]. Furthermore, Mitoquinone mesylate is a patented synthetic entity protected by international patents and exclusively produced under controlled manufacturing specifications, making it non-interchangeable with generic CoQ10 products in both research and clinical applications [3].

Quantitative Differentiation of Mitoquinone Mesylate Versus CoQ10, Idebenone, and SkQ1: Comparative Evidence Guide


Mitochondrial Accumulation Fold Increase: Mitoquinone Mesylate Versus Untargeted CoQ10

Mitoquinone mesylate achieves mitochondrial accumulation 100- to 1000-fold greater than untargeted CoQ10 due to its TPP cation-driven electrophoretic uptake mechanism [1]. This differential accumulation is quantifiable and represents the primary mechanistic basis for selecting Mitoquinone mesylate over untargeted CoQ10 for mitochondrial oxidative stress studies.

Mitochondrial targeting Cellular uptake Pharmacokinetics

Mitochondrial Complex I Inhibition: Mitoquinone Mesylate Versus Redox-Crippled DM-MitoQ

Mitoquinone mesylate potently inhibits mitochondrial Complex I-dependent oxygen consumption with an IC50 of 0.52 μM, compared to 0.17 μM for the redox-crippled analog DM-MitoQ [1]. This direct head-to-head comparison demonstrates that both compounds inhibit Complex I, but the modified analog lacking redox-cycling capability exhibits approximately 3-fold greater potency, indicating that the antioxidant function is not required for this bioenergetic effect.

Mitochondrial respiration Complex I inhibition Cancer metabolism

Membrane Localization Depth: Mitoquinone Mesylate Versus Idebenone and CoQ10

Molecular dynamics simulations in a membrane model mimicking the inner mitochondrial membrane reveal distinct localization patterns among CoQ10 analogs [1]. Mitoquinone (MTQ) and reduced Mitoquinone (MTQOL) locate adjacent to phospholipid hydrocarbon chains, positioning the quinone moiety near hydrophobic regions for optimal ROS scavenging. In contrast, idebenone (IDE) and reduced idebenone (IDOL) situate near the membrane interface, while ubiquinone 10 (UQ10) positions its quinone moiety near the membrane interphase with isoprenoid chains in the hydrocarbon core.

Membrane biophysics Molecular dynamics Antioxidant positioning

Cellular Uptake Kinetics: Mitoquinone Mesylate Versus TPMP

Mitoquinone mesylate exhibits rapid cellular uptake, reaching steady-state intracellular concentration within 15 minutes, compared to approximately 8 hours for the simpler TPP cation methyltriphenylphosphonium (TPMP) [1]. This 32-fold faster uptake kinetics results from the hydrophobic decyl linker in Mitoquinone mesylate, which substantially enhances membrane permeability relative to the more hydrophilic TPMP.

Cellular pharmacokinetics Membrane transport TPP cation uptake

Cytotoxicity Profile: Mitoquinone Mesylate Versus SkQ1 and Novel MitoCINs

In a comparative cytotoxicity analysis across human HepG2 (hepatic) and differentiated SH-SY5Y (neuronal) cell lines, Mitoquinone mesylate and SkQ1 exhibited comparable cytotoxicity profiles, with novel MitoCINs derivatives (MC4 and MC7.2) displaying 100- to 1000-fold lower cytotoxicity than both MitoQ and SkQ1 [1]. MitoCINs derivatives as a class reduced cell viability at concentrations approximately six times higher than those observed with MitoQ and SkQ1.

Cytotoxicity Safety profiling Hepatic and neuronal cell lines

Formulation Stability and Solubility: Mitoquinone Mesylate Versus Untargeted CoQ10

Mitoquinone mesylate demonstrates substantially improved aqueous solubility compared to the extreme hydrophobicity of untargeted Coenzyme Q10 . Mitoquinone mesylate is soluble in DMSO at 50 mg/mL (73.65 mM) and in water at 9-12 mg/mL depending on formulation conditions, whereas untargeted CoQ10 is practically insoluble in aqueous media and requires complex formulation strategies for biological delivery [1].

Formulation Solubility Stability

Optimal Research and Procurement Applications for Mitoquinone Mesylate Based on Quantitative Differentiation Evidence


Mitochondrial Oxidative Stress Studies Requiring Site-Specific Antioxidant Delivery

Mitoquinone mesylate is the optimal selection for experimental models investigating mitochondrial-specific ROS production and oxidative damage. The compound's 100- to 1000-fold mitochondrial accumulation enables interrogation of ROS effects at the organelle level without confounding cytosolic antioxidant activity . Applications include ischemia-reperfusion injury models, neurodegenerative disease research (Alzheimer's, Parkinson's disease models), and studies of mitochondrial dysfunction in metabolic disorders.

Cancer Metabolism Studies Requiring Complex I Inhibition with Preserved Redox Function

For cancer cell metabolism research examining the intersection of mitochondrial respiration and ROS signaling, Mitoquinone mesylate (IC50 = 0.52 μM for Complex I inhibition) offers the redox-active parent compound, while DM-MitoQ (IC50 = 0.17 μM) serves as the validated redox-crippled negative control . This paired experimental approach enables definitive mechanistic discrimination between bioenergetic inhibition and antioxidant-mediated effects in breast cancer, glioma, and other oxidative phosphorylation-dependent tumor models.

High-Throughput Screening Requiring Rapid Cellular Equilibration

Mitoquinone mesylate's 15-minute cellular uptake kinetics to steady state make it particularly suitable for high-throughput screening applications where extended pre-incubation periods are impractical. This rapid equilibration reduces assay variability, enables shorter experimental timelines, and improves reproducibility across multi-well plate formats. Applications include mitochondrial toxicity screening, ROS modulator library validation, and compound combination studies.

Formulation Development Requiring Aqueous-Compatible Mitochondrial Antioxidant

Mitoquinone mesylate's aqueous solubility (9-12 mg/mL) and defined stability profile (stable for 2 years as supplied at −20°C; DMSO solutions stable for 3 months at −20°C) position it as the preferred mitochondrial-targeted antioxidant for formulation development where untargeted CoQ10's extreme hydrophobicity precludes aqueous delivery. Applications include nanoparticle encapsulation studies, hydrogel-based delivery systems, and cell culture medium supplementation without organic solvent carryover.

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